molecular formula C6H3Br2N3 B2621495 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine CAS No. 1227628-69-4

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B2621495
CAS No.: 1227628-69-4
M. Wt: 276.919
InChI Key: UTAQHPPCKRKXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a brominated heterocyclic compound featuring a fused pyrazole-pyridine core with bromine substituents at positions 5 and 5. Its molecular formula is C₆H₃Br₂N₃, with a molecular weight of 276.92 g/mol . The bromine atoms enhance its reactivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

The synthesis of this compound typically involves several steps that include the bromination of pyrazolo[4,3-b]pyridine derivatives. Recent methodologies have focused on improving yields and simplifying the synthesis process. For instance, a straightforward method has been developed using readily available starting materials such as 2-chloro-3-nitropyridines combined with SNAr reactions and modified Japp–Klingemann reactions to synthesize pyrazolo derivatives efficiently .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in drug discovery:

  • Kinase Inhibition : This compound has shown potential as an inhibitor of various kinases including FLT3 (FMS-like tyrosine kinase 3) and CDK4 (cyclin-dependent kinase 4), which are crucial targets in cancer therapy. For example, derivatives of this compound have demonstrated low nanomolar activity against FLT3 and CDK4 in preclinical models, indicating their potential as antitumor agents .
  • Antimicrobial Properties : Research has indicated that derivatives of pyrazolo[4,3-b]pyridine possess significant antibacterial and antifungal activities. Compounds synthesized from this scaffold have been tested against various bacterial strains and exhibited promising results compared to standard antibiotics .
  • Antioxidant Activity : The compound also displays antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Studies have shown that certain derivatives effectively scavenge free radicals, thus contributing to their therapeutic potential .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • A study published in a peer-reviewed journal highlighted the design and synthesis of novel derivatives that inhibited FGFR (fibroblast growth factor receptors) signaling pathways involved in tumorigenesis. Among these compounds, some exhibited IC50 values in the low nanomolar range, showcasing their potential for cancer treatment .
  • Another research effort focused on synthesizing 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as dual inhibitors of FLT3 and CDK4/6 kinases. The optimized compounds demonstrated significant antitumor activity in xenograft models .

Summary Table of Biological Activities

Activity Description Reference
Kinase InhibitionInhibits FLT3 and CDK4/6; potential for cancer therapy
AntimicrobialExhibits antibacterial and antifungal properties against various strains
AntioxidantScavenges free radicals; reduces oxidative stress

Mechanism of Action

The mechanism by which 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

A closely related isomer, 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1956379-02-4), shares the same molecular formula but differs in bromine placement (positions 5 and 7). Key differences include:

  • Synthetic Utility : Both isomers serve as intermediates in Suzuki-Miyaura couplings, but the 5,6-dibromo variant may show higher reactivity in C–H arylation reactions due to steric and electronic factors .

Table 1: Comparison of Brominated Pyrazolo[4,3-b]pyridines

Property 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
Bromine Positions 5, 6 5, 7
Molecular Weight (g/mol) 276.92 276.92
Key Applications Cross-coupling reactions, kinase inhibitors Similar, but less studied
Bioactivity (GAK Affinity) Lower affinity compared to isothiazolo analogs Not reported

Bicyclic Heterocycles with Varied Cores

Isothiazolo[4,3-b]pyridines

Isothiazolo[4,3-b]pyridine derivatives, such as compound 5 (Kd: 0.77 µM for GAK), demonstrate superior binding affinity to kinases compared to pyrazolo[4,3-b]pyridine analogs. For example, pyrazolo[4,3-b]pyridine 47 showed reduced GAK affinity, highlighting the critical role of the heterocyclic core in target engagement .

Thieno[2,3-b]pyridines and Pyrimidino Derivatives

Thieno[2,3-b]pyridines (e.g., from and ) lack bromine substituents but share fused-ring architectures. These compounds are often synthesized via condensation reactions and exhibit moderate cytotoxic activities in cancer cell lines . In contrast, brominated pyrazolo-pyridines may offer enhanced lipophilicity and metabolic stability due to halogenation .

Functionalized Pyrazolo-Pyrimidines and Triazoles

Pyrazolo[1,5-a]pyrimidines (e.g., compound 33 in ) and imidazo[4,5-b]pyridines (e.g., compound 69) exhibit comparable GAK affinity to isothiazolo derivatives.

Reactivity in C–H Arylation

The nitro-substituted pyrazolo[3,4-b]pyridine derivatives () undergo regioselective C–H arylation at position 4. Bromine substituents in 5,6-dibromo-pyrazolo[4,3-b]pyridine may block certain positions, directing reactions to specific sites (e.g., position 3 or 7) .

Biological Activity

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique bromination pattern and diverse biological activities. This compound is part of the pyrazolopyridine family and has garnered attention due to its potential as a therapeutic agent in various medical applications.

Chemical Structure and Properties

The structure of this compound features two bromine atoms at the 5th and 6th positions of the pyrazolo ring. This specific arrangement influences its chemical reactivity and biological activity, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often involve:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, effectively blocking their activity. This is achieved through hydrogen bonding and hydrophobic interactions with target proteins.
  • Protein-Ligand Interactions : It plays a role in modulating protein functions by altering ligand binding dynamics.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against several biological targets:

  • TBK1 Inhibition : Research identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors. For instance, a related compound exhibited an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential in immune response modulation and cancer therapy applications .
  • Antitumor Activity : Compounds derived from this compound have shown promise as dual inhibitors of FLT3 and CDK4 kinases, with one optimized derivative demonstrating IC50 values of 11 nM for FLT3 and 7 nM for CDK4. In xenograft models, this compound inhibited tumor growth by 67% .
  • Antitubercular Activity : A study explored the antitubercular effects of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Certain derivatives showed promising activity in vitro, indicating potential for treating tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have revealed that specific substitutions at various positions on the pyrazolo ring enhance or diminish biological efficacy. For example:

  • Substituents such as methyl or phenyl groups at certain positions have been associated with increased potency against targeted kinases.
  • The presence of halogens or functional groups can alter the compound's lipophilicity and binding affinity to target proteins.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds within the pyrazolopyridine class:

Compound NameBiological ActivityIC50 Values (nM)Notes
This compound Dual FLT3/CDK4 inhibitor11 (FLT3), 7 (CDK4)Effective in xenograft models
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine Moderate enzyme inhibition-Less potent compared to dibrominated analogs
Glumetinib c-Met inhibitor-Potential antineoplastic activity
VU0418506 mGluR4 positive allosteric modulator-Modulates glutamate receptor activity

Q & A

Q. What are the standard synthetic routes for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine?

Basic
The synthesis typically involves bromination of the parent 1H-pyrazolo[4,3-b]pyridine scaffold (CAS 272-52-6, ) using brominating agents like N \text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2. A common method includes dissolving the precursor in dichloromethane (DCM) or acetic acid, followed by slow addition of bromine at 0–25°C. The reaction is quenched with sodium thiosulfate, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate). Characterization is confirmed by 1H^1\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How to achieve regioselective dibromination at the 5,6-positions of the pyrazolo[4,3-b]pyridine scaffold?

Advanced
Regioselectivity is influenced by electronic and steric factors. Introducing a directing group (e.g., methoxy or amino groups) at position 3 can orient bromination to the 5,6-positions. Alternatively, Lewis acids like FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 may enhance selectivity by stabilizing transition states. Reaction progress is monitored via thin-layer chromatography (TLC), and regiochemistry is confirmed using nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography .

Q. Which spectroscopic methods are essential for characterizing this compound?

Basic
Key methods include:

  • 1H^1\text{H}/13C^{13}\text{C} NMR : Assigns proton and carbon environments (e.g., coupling between H-4 and H-7 confirms substitution pattern).
  • HRMS : Verifies molecular weight (C6H3Br2N3\text{C}_6\text{H}_3\text{Br}_2\text{N}_3, MW 310.92).
  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm1^{-1}).
    Elemental analysis ensures purity (>95% as per ) .

Q. How to address low solubility of this compound in aqueous media?

Advanced
Strategies include:

  • Co-solvents : Use DMSO or cyclodextrins for in vitro assays.
  • Derivatization : Introduce sulfonate esters or PEG chains via nucleophilic substitution.
  • Nanoparticle formulation : Optimize using dynamic light scattering (DLS) and poloxamers.
    Pre-formulation studies assess solubility in biorelevant media (e.g., FaSSIF) .

Q. What in vitro assays are recommended for initial biological evaluation?

Basic

  • Kinase inhibition : Test against c-Met or FGFR kinases (IC50_{50} determination via ADP-Glo™ assays).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7).
    Include positive controls (e.g., cabozantinib for c-Met) and validate with dose-response curves .

Q. How to design structure-activity relationship (SAR) studies for brominated pyrazolopyridines?

Advanced

  • Analog synthesis : Vary substituents (e.g., replace Br with Cl, CF3_3, or methyl groups).
  • Molecular docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets.
  • Hammett analysis : Correlate electronic effects of substituents with activity trends .

Q. How to confirm the absence of regioisomeric impurities?

Basic

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns all protons/carbons.
  • LC-MS : Detects impurities at <0.1% levels; optimize HPLC conditions (C18 column, methanol/water gradient).
    Cross-validate with literature spectral data .

Q. What strategies mitigate toxicity in in vivo models for brominated heterocycles?

Advanced

  • Metabolite profiling : Use LC-MS/MS to identify toxicophores (e.g., debrominated metabolites).
  • Prodrug design : Mask reactive sites with enzymatically cleavable groups (e.g., esterases).
  • PK/PD modeling : Adjust dosing intervals based on half-life and tissue distribution studies .

Q. What are common degradation products under physiological conditions?

Basic
Hydrolysis of the pyrazole ring or debromination may occur. Accelerated stability studies (pH 7.4, 37°C) with LC-MS monitoring identify degradants. Lyophilization or storage at -20°C minimizes degradation .

Q. How to resolve contradictions in reported IC50_{50}50​ values across studies?

Advanced

  • Standardization : Use consistent ATP concentrations (e.g., 10 μM) and enzyme batches.
  • Orthogonal assays : Compare enzymatic inhibition (ADP-Glo™) with biophysical methods (surface plasmon resonance).
  • Meta-analysis : Statistically aggregate data from multiple studies to identify outliers .

Properties

IUPAC Name

5,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQHPPCKRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)Br)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
280 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.18 g
Type
reactant
Reaction Step Six
Quantity
1.5 g
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.